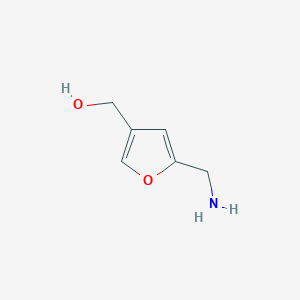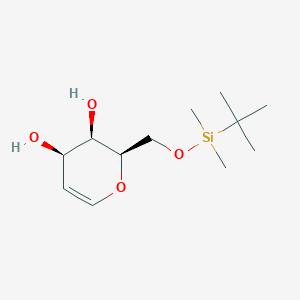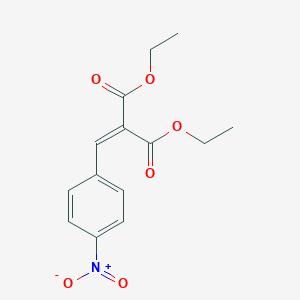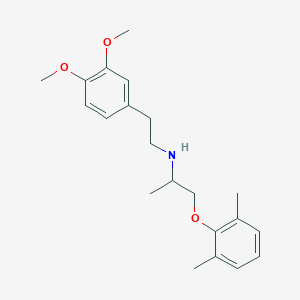
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. This chemical compound has been extensively researched due to its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
DMMDA-2 has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective properties and can increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Mechanism Of Action
DMMDA-2 acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine agonist, which can increase the levels of dopamine in the brain. This dual mechanism of action is believed to be responsible for its potential therapeutic effects.
Biochemical And Physiological Effects
DMMDA-2 has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It also has neuroprotective properties and can protect brain cells from damage caused by oxidative stress. Additionally, DMMDA-2 has been shown to have anti-inflammatory properties and can reduce inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using DMMDA-2 in lab experiments is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using DMMDA-2 is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds found in the brain.
Future Directions
There are several future directions for the research of DMMDA-2. One potential direction is to study its potential therapeutic applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies could be conducted to investigate the safety and toxicity of DMMDA-2.
Synthesis Methods
DMMDA-2 can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 3,4-dimethoxyphenylacetone to form 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl)propan-1-one. This intermediate compound is then reacted with ethylamine to form DMMDA-2.
properties
CAS RN |
113346-50-2 |
|---|---|
Product Name |
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane |
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine |
InChI |
InChI=1S/C21H29NO3/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5/h6-10,13,17,22H,11-12,14H2,1-5H3 |
InChI Key |
MXFHZPNMOBHODH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC |
synonyms |
1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride DDPH DMPEAP phenoporlamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





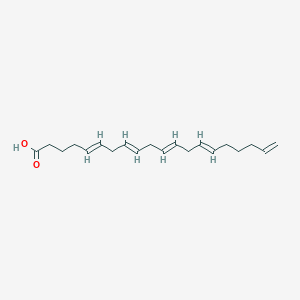
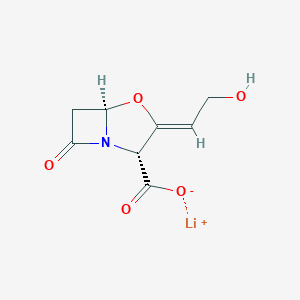
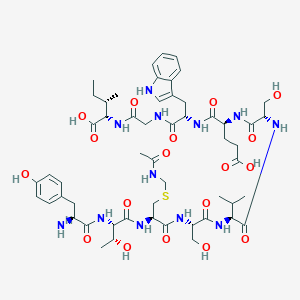
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
